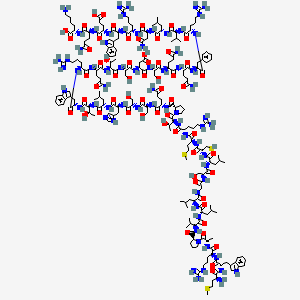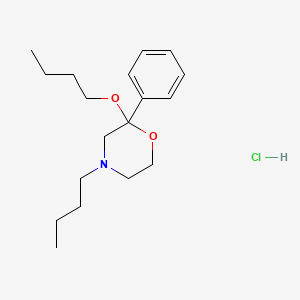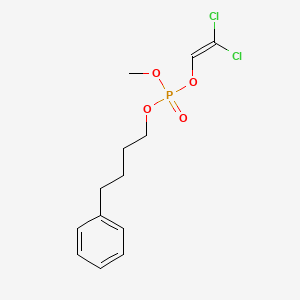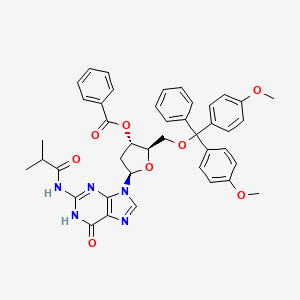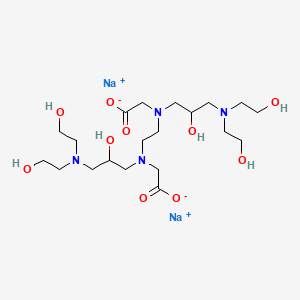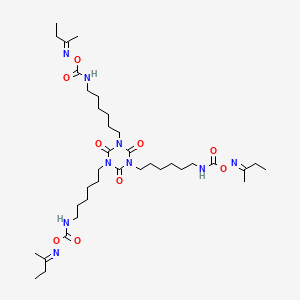
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the hexyl chains and the functional groups. Common reagents used in the synthesis include triazine derivatives, hexyl amines, and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine core.
Substitution: The hexyl chains and functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-trione: A simpler triazine derivative with fewer functional groups.
Hexylamine derivatives: Compounds with similar hexyl chains but different core structures.
Carbamate compounds: Molecules with similar functional groups but different overall structures.
Uniqueness
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a triazine core with multiple functionalized hexyl chains
Eigenschaften
CAS-Nummer |
93919-05-2 |
|---|---|
Molekularformel |
C36H63N9O9 |
Molekulargewicht |
765.9 g/mol |
IUPAC-Name |
[(E)-butan-2-ylideneamino] N-[6-[3,5-bis[6-[[(E)-butan-2-ylideneamino]oxycarbonylamino]hexyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]hexyl]carbamate |
InChI |
InChI=1S/C36H63N9O9/c1-7-28(4)40-52-31(46)37-22-16-10-13-19-25-43-34(49)44(26-20-14-11-17-23-38-32(47)53-41-29(5)8-2)36(51)45(35(43)50)27-21-15-12-18-24-39-33(48)54-42-30(6)9-3/h7-27H2,1-6H3,(H,37,46)(H,38,47)(H,39,48)/b40-28+,41-29+,42-30+ |
InChI-Schlüssel |
VTPYIPYVTKFSGP-FRHYWYHZSA-N |
Isomerische SMILES |
CC/C(=N/OC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)O/N=C(/CC)\C)CCCCCCNC(=O)O/N=C(/CC)\C)/C |
Kanonische SMILES |
CCC(=NOC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)ON=C(C)CC)CCCCCCNC(=O)ON=C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


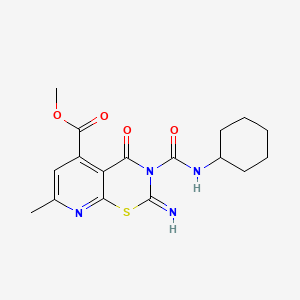
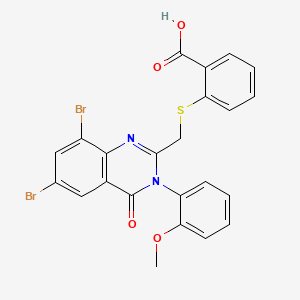
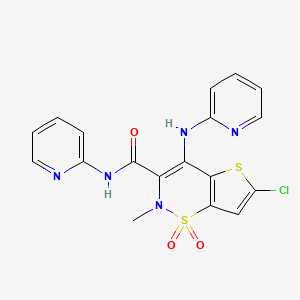
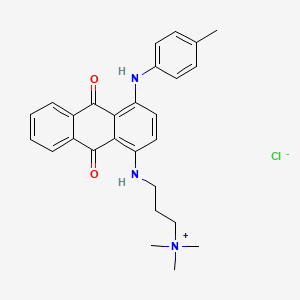
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)


